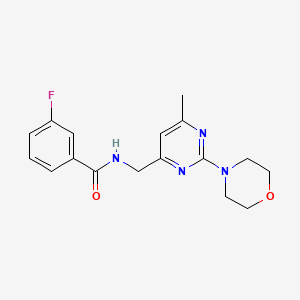

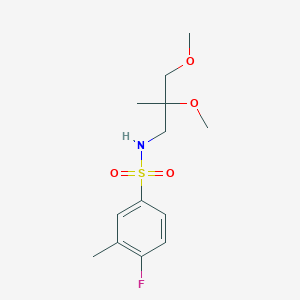

3-氟-N-((6-甲基-2-吗啉并嘧啶-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide group . They are used in a wide range of applications, including as intermediates in organic synthesis and in pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzamide derivatives are typically synthesized through the reaction of benzoyl chloride with amines . The yield can vary depending on the specific reactants and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .科学研究应用

氟化合物的化学和药理学

氟化化合物,如氟化嘧啶,因其在医学中的应用,特别是癌症治疗,而被广泛研究。氟融入有机分子中可以显着改变其生化特性,从而提高药物与靶标相互作用的稳定性、生物利用度和特异性。例如,氟化嘧啶,如 5-氟尿嘧啶 (5-FU),由于其干扰核酸合成的能力,在治疗各种癌症中至关重要。这些化合物一直是深入研究的主题,以了解其作用机制,其中包括抑制胸苷酸合成酶等关键酶,从而破坏快速分裂的癌细胞中的 DNA 和 RNA 合成 (Gmeiner, 2020).

成像和诊断应用

氟化化合物在成像和诊断应用中也十分突出。例如,荧光团是可以在光激发后重新发射光的荧光化学化合物,用于分子成像以检测和诊断癌症等疾病。已经审查了各种荧光团的毒性和安全性,以确保其在临床环境中的安全使用。这包括评估细胞毒性、组织毒性、体内毒性和致突变性,突出了在临床应用前进行彻底评估的必要性 (Alford 等人,2009).

药物开发和合成

氟化合物的合成方法开发对于扩大可用的治疗剂范围至关重要。合成关键中间体的技术,例如氟化联苯,这对生产非甾体抗炎药至关重要,反映了氟化学在药物开发中的重要性。这些合成途径能够生产具有特定所需特性的化合物,例如增加效力或减少副作用 (Qiu 等人,2009).

作用机制

Target of Action

The primary target of 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is the mitogen-activated protein kinase (MAPK) . MAPKs are important proteins in intracellular signaling pathways and play a crucial role in diverse cellular functions such as proliferation, differentiation, and cell survival/apoptosis .

Mode of Action

The compound acts as an inhibitor of the MAPK, interfering with its action . It binds to the kinase, preventing it from adopting an active conformation and thus inhibiting its function .

Biochemical Pathways

By inhibiting MAPK, the compound affects several downstream signaling pathways. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects would depend on the specific cellular context and the other signaling molecules present.

Result of Action

The inhibition of MAPK by 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can lead to a variety of cellular effects. For example, it may inhibit cell proliferation, induce cell differentiation, or promote apoptosis . The exact effects would depend on the specific cellular context and the other signaling molecules present.

安全和危害

未来方向

属性

IUPAC Name |

3-fluoro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHVBIOMQYMTQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2366047.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)

![(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride](/img/structure/B2366050.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)

![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)